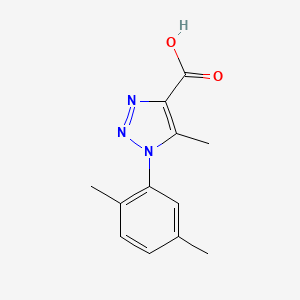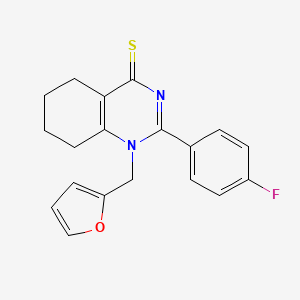![molecular formula C23H17FN2O3 B5109722 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5109722.png)
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as FBP, is a synthetic compound that belongs to the family of pyrazolidinediones. It is a yellow crystalline solid that has shown promising results in various scientific research studies. The purpose of
Mechanism of Action
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione acts by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting COX-2 and NF-κB, 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione can reduce inflammation and prevent the development of chronic diseases.
Biochemical and Physiological Effects:
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to have a wide range of biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione can also increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). Additionally, 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione can reduce oxidative stress and prevent the damage caused by free radicals.
Advantages and Limitations for Lab Experiments
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is also highly soluble in organic solvents, which makes it suitable for various biochemical assays. However, 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has some limitations as well. It has low aqueous solubility, which can limit its use in vivo. Additionally, 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has not been extensively studied for its toxicity and pharmacokinetic properties.
Future Directions
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has shown promising results in various scientific research studies, and there are several future directions that can be explored. One potential direction is to study the efficacy of 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in animal models of chronic diseases, such as arthritis, diabetes, and neurodegenerative disorders. Another direction is to explore the potential of 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione as a lead compound for drug development. Additionally, more studies are needed to understand the toxicity and pharmacokinetic properties of 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione.
Synthesis Methods
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione can be synthesized by reacting 4-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 1-phenyl-3,5-pyrazolidinedione in the presence of acetic acid to yield 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential use in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to have potent antioxidant and free radical scavenging activities.
properties
IUPAC Name |
(4E)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c24-18-10-6-17(7-11-18)15-29-20-12-8-16(9-13-20)14-21-22(27)25-26(23(21)28)19-4-2-1-3-5-19/h1-14H,15H2,(H,25,27)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUTBKOQXAFGM-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B5109644.png)

![N,N'-1,4-phenylenebis[2-(4-morpholinyl)acetamide]](/img/structure/B5109648.png)
![1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5109650.png)
![3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5109652.png)

![3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5109663.png)

![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(2-furyl)ethanol hydrochloride](/img/structure/B5109689.png)
![6-amino-2-propyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B5109709.png)
![4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5109719.png)
![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5109721.png)
![1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5109726.png)
![3-chloro-4-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5109733.png)